molecular formula C19H18N4OS B2828068 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 2034475-59-5

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No. B2828068
CAS RN: 2034475-59-5
M. Wt: 350.44
InChI Key: KYMZPKHPVVACMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the azetidine family and is known for its unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

Research has explored the synthesis of novel heterocyclic compounds involving thio-substituted ethyl nicotinate derivatives, leading to various thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds have been screened for in vitro antimicrobial activities, highlighting their potential in developing new antimicrobial agents. The synthesis process involves reactions with ethyl 3-oxo-3-phenylpropanoate, hydrazine hydrate, and different amines through Dimroth rearrangement and other chemical processes to produce compounds with potential antimicrobial applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antioxidant and Antitubercular Activities

A series of pyrimidine-azitidinone analogues have been synthesized and tested for antioxidant, in vitro antimicrobial, and antitubercular activities. These efforts aim at designing and synthesizing new compounds with enhanced antibacterial and antituberculosis efficacy, informed by molecular studies. The synthesis route includes the condensation of aromatic amines with N-phenylacetamide, followed by reactions to form Schiff base intermediates and the final azetidinone analogues. The compounds exhibited antimicrobial activity against bacterial and fungal strains and showed potential against mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anti-Covid-19 and Antiviral Agents

The synthesis of novel pyrimidine thioglycosides as potential antiviral agents against SARS-COV-2 and Avian Influenza H5N1 viruses has been a focus of recent research. These compounds are synthesized from a reaction involving 2-cyano-3,3-dimercapto-N-arylacrylamide and thiourea, leading to 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivatives. Further reactions produce pyrimidine thioglycosides, which upon deacetylation yield compounds tested in vitro for antiviral efficacy. Some compounds demonstrated interesting activity against these viral strains, presenting a promising avenue for antiviral drug development (Abu-Zaied, Elgemeie, & Mahmoud, 2021).

properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMZPKHPVVACMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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